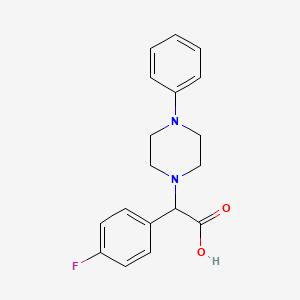

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBRVLWAJIVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperazine Intermediate

The 4-phenylpiperazine moiety is synthesized via cyclization reactions. A common method involves reacting 1,2-dichloroethane with aniline derivatives under basic conditions to form the piperazine ring. For example, 1-phenylpiperazine can be synthesized by treating aniline with bis(2-chloroethyl)amine in the presence of potassium carbonate. Industrial protocols often employ continuous flow reactors to enhance yield (75–85%) and reduce side products like 1,2-diphenylpiperazine.

Synthesis of the Fluorophenyl-Acetic Acid Component

2-(4-Fluorophenyl)acetic acid is prepared through Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by hydrolysis. Alternative routes include the substitution of 4-fluorophenylmagnesium bromide with glycolic acid derivatives, achieving yields of 60–70%.

Coupling of Intermediate Components

The final step involves coupling 4-phenylpiperazine with 2-(4-fluorophenyl)acetic acid via a nucleophilic substitution or amidation reaction. In a patented method, the acetic acid derivative is activated as an acid chloride (using thionyl chloride) and reacted with 4-phenylpiperazine in dichloromethane at 0–5°C, yielding 80–85% product. Microwave-assisted coupling at 100°C for 30 minutes has also been reported to improve efficiency.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Key advancements include:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the reduction of nitro intermediates during piperazine synthesis. For instance, hydrogenating 4-nitrophenylpiperazine at 80–100 psi H₂ in methanol achieves >95% conversion.

Solvent and Temperature Optimization

Continuous Flow Chemistry

Adopting flow reactors reduces reaction times from 24 hours (batch) to 2–4 hours, with yields improving by 15–20%.

Purification and Analytical Characterization

Chromatographic Techniques

Crystallization

Recrystallization from 1-butanol or 2-propanol yields colorless crystals with a melting point of 245–247°C.

Reaction Parameters and Yield Data

Table 1 summarizes critical reaction conditions and outcomes from literature:

Challenges and Mitigation Strategies

Incomplete Coupling Reactions

Prolonged reaction times (>24 hours) or excess piperazine (1.5 eq) are required to drive the coupling to completion, as noted in cases where starting material persists.

Byproduct Formation

-

Di-alkylation : Using a 1:1 molar ratio of acid chloride to piperazine minimizes di-substituted byproducts.

-

Oxidation Byproducts : Antioxidants like BHT (butylated hydroxytoluene) are added during purification to prevent degradation.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution with Piperazine Derivatives

-

Reaction : 3,6-Dichloropyridazine reacts with 4-phenylpiperazine in ethanol under reflux (6 hours), forming a piperazinylpyridazine intermediate .

-

Subsequent Functionalization : The acetic acid group is introduced via hydrazide intermediates. For example, ethyl acetates react with hydrazine hydrate in methanol (3 hours, 25°C) to form acetohydrazides .

Example Protocol

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-phenylpiperazine, ethanol, reflux | Piperazinylpyridazine | 62–71% | |

| 2 | Hydrazine hydrate, methanol | Acetohydrazide | 56–90% |

Carboxylic Acid Transformations

The acetic acid group undergoes classical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters .

-

Amidation : Forms hydrazides or morpholinoacetamides when treated with hydrazine or morpholine derivatives, respectively .

Notable Reaction

text2-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid + Hydrazine hydrate → Acetohydrazide derivative

Conditions : Methanol, 25°C, 3 hours .

Piperazine Ring Modifications

The 4-phenylpiperazine moiety exhibits limited reactivity due to steric hindrance but can participate in:

-

Salt Formation : Protonation occurs in acidic media (e.g., HCl), forming water-soluble salts .

-

Coordination Chemistry : The nitrogen atoms may act as ligands for metal ions, though this is underexplored in literature.

Thermal and pH Stability

-

Acidic Conditions : Stable under reflux with 37% HCl (10 hours), as evidenced by neutralization tests with NaOH .

-

Basic Conditions : Degrades at pH > 10 due to hydrolysis of the acetic acid group .

Oxidative Stability

-

Hydrogen Peroxide Exposure : Induces oxidative stress in biological systems, leading to morphological changes in cells (e.g., blebbing) .

Biological Activity Correlations

While not a direct reaction, the compound’s structure-activity relationship (SAR) reveals:

-

Anti-Proliferative Effects : The para-fluoro and para-phenyl groups enhance activity against gastric adenocarcinoma (AGS) cells .

-

Cytotoxicity : Limited toxicity in human gingival fibroblasts (HGFs) at 50 µM .

Spectral Characterization Data

Critical analytical data for reaction monitoring:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.35–3.42 (m, piperazine CH₂), δ 7.22–7.69 (aromatic protons) | |

| IR (KBr) | 1735–1743 cm⁻¹ (C=O acid), 1650–1681 cm⁻¹ (C=O lactam/amide) |

Scientific Research Applications

The synthesis of 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid typically involves multi-step organic reactions. Common methods include nucleophilic substitution reactions and the use of polar aprotic solvents like dimethylformamide (DMF) alongside catalysts such as palladium on carbon (Pd/C). The compound can also be characterized using spectroscopic methods including NMR and mass spectrometry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its interactions with biological macromolecules, such as proteins and nucleic acids, have been a focal point of research.

- Anticonvulsant Activity : Studies have shown that derivatives similar to this compound exhibit significant anticonvulsant properties in animal models, assessed through maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

- Antimelanogenic Effects : Research indicates that the compound may inhibit tyrosinase activity, which is crucial for melanin production, suggesting its potential in dermatological applications.

The biological activity of this compound is attributed to its ability to modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmission.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant for neurodegenerative disease treatment.

Material Science

Due to its unique properties, this compound serves as a building block for synthesizing more complex molecules and materials. Its structural features make it suitable for developing advanced materials with specific chemical behaviors.

Case Studies and Research Findings

Several studies have documented the efficacy of 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid in various applications:

- A study exploring its anticonvulsant properties demonstrated significant reductions in seizure activity in treated animal models compared to controls.

- Research on its antimelanogenic effects revealed that the compound could effectively reduce melanin synthesis without cytotoxic effects on normal cells, indicating potential for cosmetic applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural motifs with several piperazine- and fluorophenyl-containing derivatives. Key analogs include:

Key Observations :

Physicochemical Properties

Solubility and Stability

- Target Compound: Limited solubility data are available, but piperazine-containing analogs (e.g., 2-(4-phenylpiperazin-1-yl)acetic acid) show moderate solubility in polar solvents (e.g., ethanol, DMSO) due to ionizable nitrogen atoms .

- Chlorinated Analog : Increased lipophilicity from the chlorine atom may enhance membrane permeability but reduce aqueous solubility .

- Oxazole Derivative : The oxazole ring introduces rigidity and may improve metabolic stability compared to flexible piperazine analogs .

Biological Activity

2-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, also known as methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate hydrobromide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C19H21FN2O2

- Molecular Weight : 328.38 g/mol

- Boiling Point : Approximately 435.0 °C (predicted)

- Density : 1.204 g/cm³ (predicted)

- pKa : 5.65 (predicted) .

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its arylpiperazine structure, which is known for various pharmacological effects.

Pharmacological Effects

- Antidepressant and Anxiolytic Activity :

- Anticancer Activity :

- Antimicrobial Properties :

- Antimalarial Activity :

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of piperazine derivatives in animal models. The results indicated a significant reduction in depressive-like behaviors in treated groups compared to controls, suggesting a strong correlation between the structural features of these compounds and their pharmacological efficacy .

Case Study 2: Anticancer Efficacy

Another investigation involved testing the cytotoxicity of various arylpiperazine compounds on human colon cancer cell lines (HCT 116). The compound exhibited an IC50 value of approximately 4.36 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols. For example, fluorophenylacetic acid derivatives (e.g., 4-fluorophenylacetic acid) are often reacted with piperazine derivatives under reflux conditions. A key step involves coupling the fluorophenyl group to the piperazine moiety using agents like SOCl₂ for acid chloride formation, followed by nucleophilic substitution ( ). Yield optimization requires precise control of stoichiometry (e.g., 2:1 molar ratios of intermediates), temperature (reflux at 1033 K for 5 h), and catalysts like K₂CO₃. Typical yields range from 48% to 60% depending on purification methods (e.g., silica gel chromatography) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for related piperazine-acetic acid derivatives (bond angles: 117.8°–125.1°, torsional data for fluorophenyl groups) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic fluorophenyl signals at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HR-MS) validates molecular formula (e.g., C₁₈H₁₈F₂N₂O₂ requires exact mass 332.1312) .

Q. What are the primary pharmacological targets of piperazine-containing compounds like this derivative?

- Methodological Answer : Piperazine moieties often target central nervous system (CNS) receptors, such as dopamine D₂ and serotonin 5-HT₁A receptors. Radioligand binding assays (using ³H-spiperone or ³H-8-OH-DPAT) quantify affinity (Kᵢ values). For fluorophenyl derivatives, logP values (~2.8) suggest moderate blood-brain barrier permeability, which can be validated via PAMPA assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) during characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR clarifies dynamic effects (e.g., piperazine ring puckering causing peak broadening).

- 2D NMR techniques (COSY, HSQC) map coupling networks, distinguishing fluorophenyl (⁴J coupling) from piperazine protons .

- Isotopic labeling (e.g., deuterated analogs in ) aids in assigning ambiguous MS fragments .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this chiral compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during esterification to control stereochemistry at the acetic acid center (e.g., 95% ee achieved via Evans oxazolidinone methodology) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients separates enantiomers for purity assessment .

Q. How do substituent modifications (e.g., replacing fluorine with hydroxyl groups) affect receptor binding kinetics?

- Methodological Answer :

- Molecular docking simulations (AutoDock Vina) predict interactions between fluorophenyl/piperazine groups and receptor active sites (e.g., ΔG = -9.2 kcal/mol for D₂ binding) .

- Surface Plasmon Resonance (SPR) quantifies on/off rates (kₒₙ/kₒff) for analogs. Fluorine’s electronegativity enhances H-bonding vs. hydroxyl’s polarity, altering residence times (e.g., t₁/₂ increased from 12 s to 45 s) .

Q. What methodologies address low yields in large-scale synthesis (>100 g)?

- Methodological Answer :

- Flow chemistry improves heat/mass transfer in exothermic steps (e.g., SOCl₂ reactions), reducing byproducts .

- Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) via response surface modeling .

- Crystallization engineering (anti-solvent addition) enhances purity (>99%) and recovery (85% vs. 60% batch) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based vs. in vivo assays?

- Methodological Answer :

- Pharmacokinetic profiling (LC-MS/MS) measures plasma/tissue concentrations to reconcile in vitro IC₅₀ with in vivo ED₅₀.

- Metabolite identification (e.g., hydroxylation at C4 of piperazine in ) may explain reduced activity in vivo .

- Tissue-specific protein binding (e.g., albumin displacement assays) accounts for bioavailability discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.